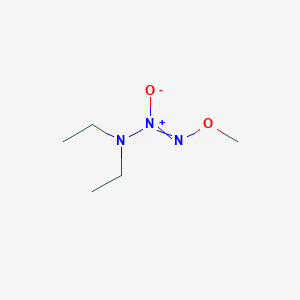
4,5-Dimethylhexa-1,2-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dimethylhexa-1,2-diene is an organic compound belonging to the class of dienes, which are hydrocarbons containing two double bonds. This compound is characterized by its unique structure, where the double bonds are located at the first and second positions of the hexane chain, with methyl groups attached at the fourth and fifth positions. The molecular formula for this compound is C8H14.
準備方法
Synthetic Routes and Reaction Conditions: 4,5-Dimethylhexa-1,2-diene can be synthesized through various organic reactions. One common method involves the dehydrohalogenation of 4,5-dimethylhexane-1,2-diol using a strong base such as potassium tert-butoxide. This reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the elimination of hydrogen halide and formation of the diene structure.
Industrial Production Methods: Industrial production of this compound may involve catalytic dehydrogenation of suitable precursors. The process often requires the use of metal catalysts such as palladium or platinum to achieve high yields and selectivity. Fractional distillation is employed to purify the final product.
化学反応の分析
Types of Reactions: 4,5-Dimethylhexa-1,2-diene undergoes various chemical reactions, including:
Electrophilic Addition: The compound can react with halogens (e.g., bromine) or hydrogen halides (e.g., HCl) to form addition products.
Oxidation: It can be oxidized using reagents like potassium permanganate to form diols or other oxygenated derivatives.
Cycloaddition: The Diels-Alder reaction is a notable example where this compound can react with dienophiles to form cyclohexene derivatives.
Common Reagents and Conditions:
Halogenation: Bromine in carbon tetrachloride under room temperature.
Oxidation: Potassium permanganate in aqueous solution.
Cycloaddition: Reaction with maleic anhydride under reflux conditions.
Major Products:
Halogenation: 4,5-Dibromo-4,5-dimethylhexane.
Oxidation: 4,5-Dimethylhexane-1,2-diol.
Cycloaddition: 4,5-Dimethylcyclohexene derivatives.
科学的研究の応用
4,5-Dimethylhexa-1,2-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures through cycloaddition reactions.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving dienes.
Medicine: Research into potential pharmacological properties and the development of new therapeutic agents.
Industry: Used in the production of polymers and other advanced materials due to its reactive diene structure.
作用機序
The mechanism of action for 4,5-Dimethylhexa-1,2-diene in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. For example, in electrophilic addition reactions, the initial step involves the protonation of one of the double bonds, leading to the formation of a carbocation intermediate. This intermediate can then undergo nucleophilic attack to form the final addition product. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
類似化合物との比較
2,5-Dimethylhexa-2,4-diene: Another diene with similar reactivity but different double bond positions.
1,3-Butadiene: A simpler diene used extensively in polymer production.
Isoprene: A naturally occurring diene used in the synthesis of synthetic rubber.
Uniqueness: 4,5-Dimethylhexa-1,2-diene is unique due to its specific double bond positions and the presence of methyl groups, which influence its reactivity and the types of products formed in chemical reactions. Its structure allows for selective reactions that are not possible with other dienes, making it a valuable compound in organic synthesis and industrial applications.
特性
CAS番号 |
112123-27-0 |
|---|---|
分子式 |
C8H14 |
分子量 |
110.20 g/mol |
InChI |
InChI=1S/C8H14/c1-5-6-8(4)7(2)3/h6-8H,1H2,2-4H3 |
InChIキー |
MDIYJGVGIGOHQR-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)C=C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




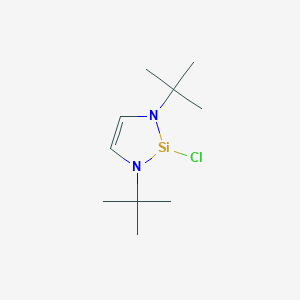
![1H-Benzimidazole, 2-[[[4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-](/img/structure/B14320785.png)
![4-{1-[2-(Methylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol](/img/structure/B14320795.png)
![1-[(Propan-2-yl)tellanyl]dodecane](/img/structure/B14320802.png)
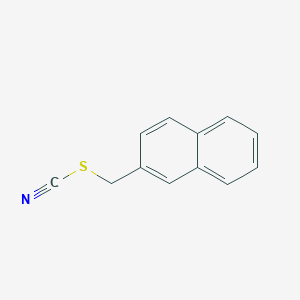
![Phenol, 2-[(undecylamino)methyl]-](/img/structure/B14320808.png)
![4-Ethyl-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14320813.png)
![3-Ethoxy-4-[(trimethylsilyl)ethynyl]cyclobut-3-ene-1,2-dione](/img/structure/B14320816.png)
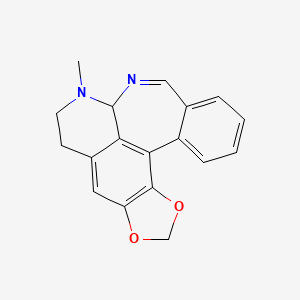
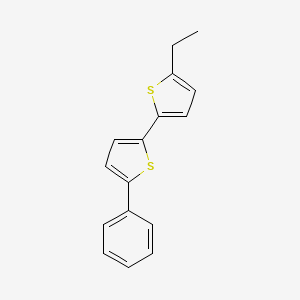
![2,4,7-Trimethyl-2,3,4,5-tetrahydro-1H-cyclopenta[c]pyridine](/img/structure/B14320839.png)
